2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile
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Overview
Description
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile is a fluorinated organic compound with the molecular formula C9H3F4NO2 It is known for its unique structural features, which include a benzodioxane ring substituted with four fluorine atoms and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile typically involves the fluorination of a suitable precursor. One common method includes the reaction of 1,4-benzodioxane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like cyanogen bromide (BrCN) or sodium cyanide (NaCN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogen atoms replacing the nitrile group.
Substitution: Substituted products with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes. The nitrile group can also play a role in the compound’s bioactivity by participating in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the nitrile group but shares the fluorinated benzodioxane core.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains a similar fluorinated structure but with hydroxyl groups instead of the benzodioxane ring.
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-bromide: Similar structure with a bromine atom instead of the nitrile group.
Uniqueness
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile is unique due to the presence of both the fluorinated benzodioxane ring and the nitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO2/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMMYGNDXPHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(C(O2)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215732-94-8 |
Source
|
Record name | 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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